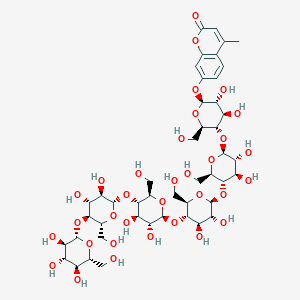
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide: is a quinoxaline derivative known for its ability to induce neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.
Hydroxylation and Carboxamidation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Induces neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 cells, making it valuable in neurobiology research.
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its ability to promote neuronal differentiation.
Industry: Used in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes involved in neuronal differentiation.
Pathways Involved: It activates signaling pathways such as the MAPK/ERK pathway, which is crucial for cell differentiation and proliferation.
Comparación Con Compuestos Similares
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives:
N-hydroxy-2-oxo-3-(3-phenylpropyl)-1,2-dihydroquinoxaline-6-carboxamide: Similar in structure but differs in the degree of hydrogenation of the quinoxaline core.
Quinoxaline N-oxide derivatives: These compounds have an additional oxygen atom, which alters their chemical reactivity and biological activity.
Dihydroquinoxaline derivatives: Reduced forms of quinoxaline that exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C18H25N3O3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide |
InChI |
InChI=1S/C18H25N3O3/c22-17(21-24)13-9-10-14-16(11-13)19-15(18(23)20-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13-16,19,24H,4,7-11H2,(H,20,23)(H,21,22) |
Clave InChI |
CSPOZLMUZAZKQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1C(=O)NO)NC(C(=O)N2)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride](/img/structure/B12349998.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)

![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)



amine](/img/structure/B12350032.png)

![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)
![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)


